molecular formula C13H19N B15259445 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine

2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine

Cat. No.: B15259445
M. Wt: 189.30 g/mol
InChI Key: HCEQMTFYAIBZRY-UHFFFAOYSA-N
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Description

2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine is a compound characterized by a pyrrolidine ring substituted with a 3-methylphenylmethyl group at the 2-position and an additional methyl group at the same position. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to inhibition or activation of specific enzymes, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine is unique due to the presence of both a 3-methylphenylmethyl group and an additional methyl group at the 2-position of the pyrrolidine ring. This unique substitution pattern can lead to distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-methyl-2-[(3-methylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H19N/c1-11-5-3-6-12(9-11)10-13(2)7-4-8-14-13/h3,5-6,9,14H,4,7-8,10H2,1-2H3

InChI Key

HCEQMTFYAIBZRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2(CCCN2)C

Origin of Product

United States

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